molecular formula C20H24N2O3 B2642504 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea CAS No. 2034439-86-4

1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea

Cat. No.: B2642504
CAS No.: 2034439-86-4
M. Wt: 340.423
InChI Key: HQESSHKFABNJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea is a synthetic urea derivative characterized by its unique substitution pattern: an isochroman-3-ylmethyl group at the N1 position and a 4-methoxybenzyl group at the N3 position.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-22(13-19-11-16-5-3-4-6-17(16)14-25-19)20(23)21-12-15-7-9-18(24-2)10-8-15/h3-10,19H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQESSHKFABNJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea typically involves multi-step organic reactions. One possible route could be:

    Formation of Isochroman-3-ylmethyl Intermediate: This step might involve the reaction of isochroman with a suitable alkylating agent under basic conditions.

    Formation of 4-Methoxybenzyl Intermediate: This step could involve the protection of the hydroxyl group of 4-methoxybenzyl alcohol followed by alkylation.

    Coupling Reaction: The final step would involve the coupling of the isochroman-3-ylmethyl intermediate with the 4-methoxybenzyl intermediate in the presence of a urea derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the urea moiety would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The isochroman and methoxybenzyl groups could play a role in binding to the target, while the urea moiety could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs share urea backbones but differ in substituents, which influence molecular weight, solubility, and pharmacokinetics. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) pKa (Predicted)
Target Compound* Not reported Isochroman-3-ylmethyl, 4-methoxybenzyl
1-(3-Chlorophenyl)-3-... (T.2) Not reported 3-Chlorophenyl, triazole-linked ethyl
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea C₁₅H₁₅ClN₂O₂ Benzyl, 4-chlorophenyl, methoxy 290.74 12.75
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea C₁₅H₁₂Cl₃N₂O₂ 4-Chlorobenzyl, 3,4-dichlorophenyl, methoxy 346.63

*Note: Physicochemical data for the target compound is inferred from structural analogs.

Key Observations:

  • Methoxy vs. Chloro Groups : The 4-methoxybenzyl substituent in the target compound may improve solubility relative to chloro-substituted analogs (e.g., ), as methoxy groups are less electronegative and more polarizable.

Biological Activity

Chemical Structure and Properties

1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)-1-methylurea is characterized by its unique isochroman structure, which contributes to its interaction with biological systems. The molecular formula is C17H21N1O3C_{17}H_{21}N_{1}O_{3}, and it features a urea functional group that is known for modulating biological activity.

Antioxidant Properties

Recent studies have indicated that compounds with similar structural motifs to isochromans possess significant antioxidant properties. For instance, research on 3-phenyl-1H-isochromen-1-one analogues demonstrated that these compounds exhibit antioxidant activities significantly higher than ascorbic acid, with some showing 7-fold to 16-fold increases in potency in DPPH assays . This suggests that this compound may also exhibit similar antioxidant capabilities.

Antiplatelet Activity

In vitro studies have shown that certain isochroman derivatives inhibit platelet aggregation effectively. The aforementioned study found that several synthesized analogues displayed potent antiplatelet activity, outperforming aspirin in some cases . This raises the possibility that this compound could be explored for its potential in managing thromboembolic disorders.

The proposed mechanisms for the biological activity of isochroman derivatives often involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and modulation of the arachidonic acid pathway, which are critical in inflammatory responses and platelet aggregation . Further research into the specific interactions of this compound with these pathways is warranted.

Study on Antioxidant Effects

A detailed study investigated various isochroman derivatives, including those structurally related to this compound. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity. The study utilized both in vitro assays and molecular docking simulations to elucidate the structure-activity relationship (SAR) of these compounds .

Clinical Implications

The potential applications of this compound extend beyond basic science into clinical settings. Given its promising antioxidant and antiplatelet activities, future clinical trials could explore its efficacy in treating conditions such as cardiovascular diseases and oxidative stress-related disorders.

Summary Table of Biological Activities

Activity Efficacy Reference
Antioxidant7-fold to 16-fold more potent than ascorbic acid
AntiplateletOutperformed aspirin in specific assays
COX InhibitionPotentially inhibits COX enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.